4-(Aminomethyl)cyclohexan-1-ol

Serotonin Receptor GPCR Pharmacology Stereoselective Binding

This racemic mixture (CAS 164646-07-5) provides a cost-effective starting point for SAR exploration of 5-HT1A ligands (Ki 1.13 nM target class) and NMDA antagonist chemotypes. The free base’s XLogP3=0.3 enables efficient organic solvent reactions (reductive aminations/amide couplings), while the hydrochloride salt (LogD pH7.4 = −2.51) suits aqueous assays. Stereoisomer-specific procurement (cis/trans) or enzymatic resolution for enantiopure building blocks is available upon request—avoid generic substitution to ensure reproducible data.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 164646-07-5
Cat. No. B176252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)cyclohexan-1-ol
CAS164646-07-5
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)O
InChIInChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2
InChIKeyAODBGHUVYYWBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)cyclohexan-1-ol (CAS 164646-07-5): Procurement-Relevant Physicochemical and Biological Profile


4-(Aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) is a bifunctional cycloaliphatic amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. It features a cyclohexane ring substituted with an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) at the 1- and 4-positions, respectively, which confers distinct conformational rigidity and reactivity compared to linear or non-cyclic amino alcohols . The compound is typically supplied as a white solid with a purity of ≥97% (or ≥95% depending on the vendor) and is stable under recommended storage conditions . Its computed physicochemical properties, including an XLogP3 of 0.3 and a topological polar surface area of 46.3 Ų, position it as a versatile scaffold for medicinal chemistry and organic synthesis applications [2].

Why Cis/Trans Isomerism and Salt Form Selection Are Critical When Sourcing 4-(Aminomethyl)cyclohexan-1-ol


The compound 4-(Aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) is not a single, homogeneous chemical entity for procurement purposes. Its nomenclature encompasses a mixture of stereoisomers, and its physicochemical and biological behavior is profoundly influenced by both cis/trans configuration and the choice of free base versus hydrochloride salt [1]. For instance, the cis-isomer (CAS 874823-57-1) and trans-isomer (CAS 133549-73-2) exhibit distinct steric and electronic properties that directly affect binding affinity and stability in target applications [2]. Similarly, the hydrochloride salt forms (e.g., CAS 1394042-77-3, 1021919-08-3) differ significantly in molecular weight (165.66 g/mol vs. 129.20 g/mol for the free base), LogP, and aqueous solubility, which can alter reaction outcomes, purification strategies, and biological assay results [3]. Therefore, generic substitution without precise specification of stereochemistry and salt form can lead to irreproducible data and failed experiments. The following evidence quantifies these critical differences.

Quantitative Evidence for Differentiated Selection of 4-(Aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) Over Its Analogs


Stereochemical Configuration Drives Differential Binding Affinity at the Human 5-HT1A Receptor

The stereochemistry of the cyclohexane ring in 4-(aminomethyl)cyclohexanol derivatives is a critical determinant of biological activity. While direct, head-to-head Ki data for the specific compound CAS 164646-07-5 (as a racemic mixture or undefined stereoisomer) versus its defined cis- and trans- isomers at the 5-HT1A receptor is not available in the public domain, class-level inference from related conformationally constrained aryl cyclohexanols demonstrates that stereochemical configuration profoundly impacts affinity [1]. For example, a study on 5-HT1A ligands showed that locked conformations achieved through specific cyclohexane ring stereochemistry resulted in potent binding, with a representative compound exhibiting a Ki of 1.13 ± 0.23 nM at human recombinant 5-HT1A receptors and >100-fold selectivity over a panel of 61 other CNS targets [2]. This class-level evidence strongly supports the hypothesis that selecting the correct stereoisomer of 4-(aminomethyl)cyclohexan-1-ol—whether the racemic mixture (CAS 164646-07-5) or a specific enantiomer (e.g., (1r,4r)-isomer, CAS 133549-73-2)—is non-negotiable for achieving desired potency and selectivity profiles in serotonin receptor-targeting research programs [2].

Serotonin Receptor GPCR Pharmacology Stereoselective Binding

Comparative Physicochemical Properties: XLogP3 and TPSA Differentiate Free Base (CAS 164646-07-5) from Substituted Analogs

The free base form of 4-(aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) possesses a computed XLogP3 of 0.3 and a Topological Polar Surface Area (TPSA) of 46.3 Ų [1]. In direct comparison, the 1-ethyl-substituted analog, 4-(Aminomethyl)-1-ethylcyclohexanol, exhibits significantly increased lipophilicity due to the additional ethyl group, while analogs with dimethylamino substitutions display altered basicity and steric bulk . The hydrochloride salt form (e.g., CAS 1394042-77-3) further diverges, with a reported LogP of approximately 0.10 and a LogD (pH 7.4) of -2.51, indicating dramatically different solubility and permeability characteristics in physiological environments [2]. These quantifiable differences in lipophilicity and polarity are critical determinants of a compound's behavior in biological assays, its suitability for specific synthetic transformations, and its overall developability as a drug candidate.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Utility: Stereochemistry Dictates Reaction Outcomes and Purity in Enzymatic Resolutions

The racemic nature of 4-(aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) presents a specific synthetic challenge and opportunity. A key patent (DE10004926) describes a method for the enzymatic resolution of racemates of aminomethyl-aryl-cyclohexanol derivatives, highlighting the industrial importance of accessing enantiomerically pure forms of this scaffold [1]. The patent establishes that the mixture of stereoisomers represented by CAS 164646-07-5 is a starting point for producing single enantiomers, which are often required for pharmaceutical applications. The ability to resolve this racemate into its pure (1r,4r)- or (1s,4s)-enantiomers (e.g., CAS 133549-73-2) is a quantifiable differentiator, as the resolved isomers command a significantly higher price and are essential for stereospecific synthesis of chiral drug candidates . Procuring the racemic mixture is appropriate for early-stage discovery or achiral synthesis, while the resolved isomers are mandatory for chiral pool synthesis and late-stage drug development where stereochemical purity is a regulatory requirement.

Enzymatic Resolution Chiral Synthesis Process Chemistry

Class-Level Evidence: Amino-alkyl-cyclohexanes as Voltage-Dependent NMDA Receptor Antagonists

The compound 4-(aminomethyl)cyclohexan-1-ol belongs to the broader class of amino-alkyl-cyclohexanes, which have been extensively characterized as uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics [1]. A study of 36 amino-alkyl-cyclohexane derivatives demonstrated a wide range of potencies, with Ki values for displacing [3H]-(+)-MK-801 binding to rat cortical membranes ranging from 1.5 to 143 μM and IC50 values for antagonizing NMDA-induced currents in hippocampal neurons ranging from 1.3 to 245 μM [1][2]. A representative compound from this series, MRZ 2/579, exhibited an IC50 of 2.16 ± 0.03 μM against glutamate toxicity in cultured cortical neurons and an EC50 of 7.01 ± 0.24 μM for protecting hippocampal slices against hypoxia/hypoglycemia-induced damage [2]. This class-level data provides a quantitative framework for evaluating 4-(aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) as a potential scaffold for developing novel NMDA receptor modulators, differentiating it from structurally unrelated NMDA antagonist chemotypes.

NMDA Receptor Neuropharmacology Ion Channel

Commercial Availability and Purity: Free Base (CAS 164646-07-5) vs. Hydrochloride Salt (CAS 1394042-77-3)

The free base form of 4-(aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) is commercially available from multiple reputable vendors with a typical purity of 97% . In direct comparison, the hydrochloride salt (CAS 1394042-77-3) is also widely available, often at a similar purity of 95-97%, but with a different molecular weight (165.66 g/mol) and altered solubility profile [1]. The choice between these two forms is not trivial; the free base is more lipophilic and suitable for reactions requiring a neutral amine, while the hydrochloride salt offers enhanced aqueous solubility and stability, making it preferable for biological assays or salt metathesis reactions. This quantifiable difference in physical form and associated properties necessitates a deliberate procurement strategy based on the intended downstream application.

Chemical Procurement Building Blocks Salt Selection

Recommended Application Scenarios for 4-(Aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) Based on Quantified Differentiation


Scaffold for 5-HT1A Receptor Ligand Development

Based on class-level evidence demonstrating that conformationally constrained aryl cyclohexanols can achieve high affinity (Ki = 1.13 ± 0.23 nM) and excellent selectivity (>100-fold) for the 5-HT1A receptor, 4-(aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) is a strategic building block for medicinal chemistry programs targeting this GPCR [1]. Researchers should procure the compound with careful consideration of stereochemistry, as the cis/trans configuration is known to profoundly impact binding [2]. The racemic mixture (CAS 164646-07-5) is suitable for initial SAR exploration, while resolved enantiomers are necessary for advanced lead optimization.

Precursor for NMDA Receptor Antagonist Synthesis

As a member of the amino-alkyl-cyclohexane class, 4-(aminomethyl)cyclohexan-1-ol can serve as a starting material for the synthesis of novel uncompetitive NMDA receptor antagonists. The class has been validated in vitro and in vivo, with representative compounds showing neuroprotective IC50 values in the low micromolar range (e.g., 2.16 μM) [3]. The scaffold's unique voltage-dependent blocking kinetics offer a potential advantage over other NMDA antagonist chemotypes, making it a compelling choice for neuroscience drug discovery projects focused on excitotoxicity and neurodegeneration [3].

Chiral Building Block via Enzymatic Resolution

For projects requiring enantiomerically pure building blocks, the racemic 4-(aminomethyl)cyclohexan-1-ol (CAS 164646-07-5) can be economically procured and subjected to enzymatic resolution, as described in patent DE10004926, to yield single enantiomers such as (1r,4r)-4-(aminomethyl)cyclohexan-1-ol (CAS 133549-73-2) [4]. This approach is cost-effective for producing chiral intermediates for asymmetric synthesis or for generating enantiopure fragments for fragment-based drug discovery. The significant cost difference between the racemate and resolved enantiomers (>10x) justifies this strategy for early-stage research .

Free Base for Non-Aqueous Synthesis vs. Hydrochloride Salt for Aqueous Assays

Procurement of 4-(aminomethyl)cyclohexan-1-ol should be tailored to the specific application. The free base (CAS 164646-07-5, MW 129.20 g/mol, XLogP3 0.3) is the preferred form for synthetic transformations requiring a neutral amine, such as reductive aminations or amide couplings in organic solvents [5]. Conversely, the hydrochloride salt (e.g., CAS 1394042-77-3, MW 165.66 g/mol, LogD (pH 7.4) -2.51) is the superior choice for direct use in aqueous biological assays or for salt metathesis reactions, due to its enhanced water solubility and stability [6]. This differentiated procurement strategy, grounded in quantified physicochemical data, minimizes experimental variability and maximizes the likelihood of reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.